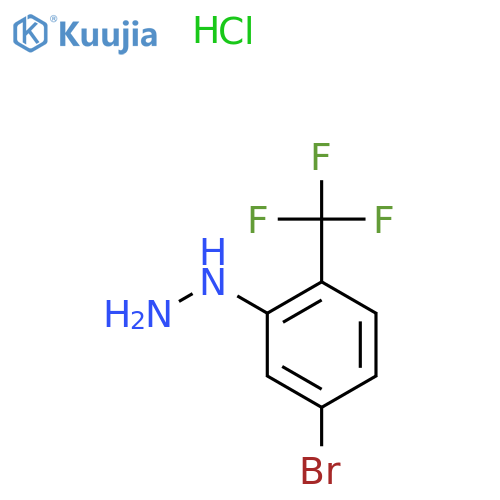

Cas no 2680531-34-2 (5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride)

2680531-34-2 structure

商品名:5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride

CAS番号:2680531-34-2

MF:C7H7BrClF3N2

メガワット:291.496090173721

MDL:MFCD34183259

CID:5645839

PubChem ID:165938573

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-28253066

- 2680531-34-2

- [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride

- 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride

-

- MDL: MFCD34183259

- インチ: 1S/C7H6BrF3N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H

- InChIKey: ABWNYXMRUASGLQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(F)(F)F)=C(C=1)NN.Cl

計算された属性

- せいみつぶんしりょう: 289.94332g/mol

- どういたいしつりょう: 289.94332g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28253066-0.1g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95.0% | 0.1g |

$188.0 | 2025-03-19 | |

| Enamine | EN300-28253066-0.5g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95.0% | 0.5g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28253066-5g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 5g |

$1737.0 | 2023-09-09 | |

| Enamine | EN300-28253066-10g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 10g |

$2577.0 | 2023-09-09 | |

| Aaron | AR028318-250mg |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 250mg |

$398.00 | 2025-02-15 | |

| 1PlusChem | 1P0282SW-2.5g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 2.5g |

$1513.00 | 2024-05-08 | |

| 1PlusChem | 1P0282SW-500mg |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 500mg |

$641.00 | 2024-05-08 | |

| Aaron | AR028318-10g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95% | 10g |

$3569.00 | 2023-12-15 | |

| Enamine | EN300-28253066-0.05g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95.0% | 0.05g |

$128.0 | 2025-03-19 | |

| Enamine | EN300-28253066-0.25g |

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride |

2680531-34-2 | 95.0% | 0.25g |

$271.0 | 2025-03-19 |

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2680531-34-2 (5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量